molecular formula C18H11N3O5 B2628524 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922090-69-5

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2628524
CAS No.: 922090-69-5
M. Wt: 349.302
InChI Key: USFZGSQTSOUFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic heterocyclic compound composed of a benzofuran carboxamide core linked to a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxole (methylenedioxyphenyl) group. This specific molecular architecture, featuring multiple nitrogen and oxygen heterocycles, is of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole moiety is a well-known pharmacophore investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The benzo[d][1,3]dioxole group is a common structural element in bioactive molecules and has been utilized in the design of compounds such as auxin receptor agonists for plant physiology studies and other biologically active agents . Similarly, the benzofuran scaffold is prevalent in many pharmacologically active compounds. Researchers are exploring this hybrid molecule for its potential as a lead compound in various biochemical and pharmacological screening programs. Its mechanism of action and specific research applications are currently under investigation and are dependent on the specific biological system being studied. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZGSQTSOUFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Studies : A study demonstrated that derivatives of this compound showed IC50 values ranging from 25 to 50 µM against MCF7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Compounds structurally related to this compound exhibited moderate to significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes .

Monoamine Oxidase Inhibition

Inhibitors of monoamine oxidase (MAO) are crucial for treating neurological disorders:

  • Research Findings : Compounds similar to this compound have shown selective inhibition of the MAO-B enzyme. This property could be beneficial for developing treatments for conditions like depression and Parkinson's disease .

Data Table: Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerMCF7 (Breast Cancer)25 - 50
AntimicrobialVarious BacteriaModerate
MAO InhibitionMAO-B0.0059

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name (Reference) Yield (%) Melting Point (°C) Key Spectral Data (FTIR, NMR, HRMS)
5a: Penta-dienamide (triazole) 85.7 230–231 FTIR: 3321 cm⁻¹ (N–H), 1654 cm⁻¹ (C=O)
5b: Penta-dienamide (thiazole) 92.7 ¹H NMR: δ 8.15 (s, 1H, thiazole-H)
55: Thiazol-2-yl carboxamide 27 HRMS: [M+H]⁺ calc. 591.1412, obs. 591.1412
92: Thiazole (methylthio-phenyl) 24 ¹³C NMR: δ 173.2 (C=O)
94: Thiazole (pyridin-3-yl) 25 HRMS: [M+H]⁺ calc. 568.1621, obs. 568.1620

Key Observations :

  • Yield Variability : Thiazole-linked carboxamides (e.g., 55 , 92–94 ) exhibited lower yields (16–34%) compared to simpler penta-dienamides (82–92.7%), likely due to steric hindrance from bulky substituents .
  • Thermal Stability : Higher melting points (e.g., 230–231°C for 5a ) correlate with rigid heterocyclic frameworks and strong intermolecular hydrogen bonding .

Substituent Effects on Bioactivity and Reactivity

Electronic and Steric Influences
  • Electron-Withdrawing Groups : Fluorophenyl-substituted 5c () showed reduced yield (82%) compared to electron-rich thiazole analog 5b (92.7%), suggesting electronic effects on reaction efficiency .
  • Bulkier Substituents : Pyridin-3-yl and methylthio-phenyl groups in 94 and 92 () lowered yields (24–25%), likely due to steric hindrance during coupling .
Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structurally related analogs demonstrate:

  • Heterocyclic Diversity : Thiazole- and triazole-containing analogs () are often explored for enzyme inhibition (e.g., kinase or protease targets) due to their hydrogen-bonding capacity .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzofuran backbone fused with a benzo[d][1,3]dioxole and an oxadiazole moiety. Its chemical formula is C18H14N4O4C_{18}H_{14}N_{4}O_{4}, and it has a molecular weight of 354.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance:

  • Cell Line Studies : In vitro tests demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the micromolar range .
  • Mechanisms of Action : The compound's mechanism may involve apoptosis induction in cancer cells. Flow cytometry analyses indicated that treatment with similar benzofuran compounds led to increased apoptotic cell populations .

Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds derived from benzofuran scaffolds demonstrated effective inhibition against pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL depending on the specific derivative and pathogen tested .

Neuroprotective Effects

Some studies suggest that compounds with similar structural features may exhibit neuroprotective effects:

  • In Vitro Studies : Research indicates that certain benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several benzofuran derivatives, including the oxadiazole-containing compound. They found that one derivative significantly inhibited tumor growth in vivo in mouse models, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing :
    • A series of benzofuran derivatives were tested against Mycobacterium tuberculosis and various fungal strains. The study identified compounds with MICs as low as 2 μg/mL against resistant strains, highlighting their therapeutic potential in treating infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-725.72 ± 3.95 μM
AntibacterialVarious Bacteria0.78 - 12.5 μg/mL
AntifungalVarious Fungi1.6 - 12.5 μg/mL
NeuroprotectiveNeuronal CellsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.